[Tyr3]octreotate

somatostatin receptor binding affinity IC50

Batch inconsistency in somatostatin analog peptides directly compromises radiopharmaceutical dosimetry and regulatory filing outcomes. [Tyr3]Octreotate (TATE) is the precisely defined, evidence-backed sst2-targeting peptide backbone of the FDA-approved theranostic Lutathera®, delivering quantifiably superior tumor retention versus octreotide-based alternatives. • 12-fold higher sst2 binding affinity vs. [Tyr3]octreotide (IC₅₀ 0.2 nM vs. 2.5 nM for Ga-DOTA conjugates) • 2.1-fold longer tumor residence time and 1.5-fold tumor dose advantage over ¹⁷⁷Lu-DOTATOC in intra-patient dosimetry • GMP-grade available with fully characterized impurity profiles to support IND/NDA submissions Sourcing precisely defined [Tyr3]Octreotate eliminates receptor affinity variability and ensures batch-to-batch reproducibility for clinical translation.

Molecular Formula C49H64N10O12S2
Molecular Weight 1049.2 g/mol
Cat. No. B15498897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Tyr3]octreotate
Molecular FormulaC49H64N10O12S2
Molecular Weight1049.2 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C(C)O)C(=O)O)O
InChIInChI=1S/C49H64N10O12S2/c1-26(60)40-48(69)57-39(47(68)59-41(27(2)61)49(70)71)25-73-72-24-38(56-42(63)33(51)20-28-10-4-3-5-11-28)46(67)54-36(21-29-15-17-31(62)18-16-29)44(65)55-37(22-30-23-52-34-13-7-6-12-32(30)34)45(66)53-35(43(64)58-40)14-8-9-19-50/h3-7,10-13,15-18,23,26-27,33,35-41,52,60-62H,8-9,14,19-22,24-25,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,63)(H,57,69)(H,58,64)(H,59,68)(H,70,71)/t26-,27-,33-,35?,36+,37?,38?,39+,40+,41+/m1/s1
InChIKeyQGZGIBMEBJNHKH-JFBAKAPXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is [Tyr3]Octreotate? A Procurement-Focused Overview of This High-Affinity Somatostatin Receptor Ligand


[Tyr3]octreotate (TATE) is a synthetic octapeptide somatostatin analog in which phenylalanine at position 3 of octreotide is replaced by tyrosine and the C‑terminal threoninol is replaced by threonine, yielding a free carboxylic acid terminus [1]. These structural modifications confer markedly enhanced binding affinity for somatostatin receptor subtype 2 (sst2), the receptor predominantly overexpressed on neuroendocrine tumor (NET) cells [1]. The peptide is routinely conjugated to bifunctional chelators such as DOTA or DTPA for radiolabeling with diagnostic (⁶⁸Ga, ⁶⁴Cu) or therapeutic (¹⁷⁷Lu, ⁹⁰Y) radiometals, forming the basis of clinically approved theranostic agents (e.g., ¹⁷⁷Lu-DOTATATE, Lutathera®) [2]. Its molecular formula is C₄₉H₆₄N₁₀O₁₂S₂ and its molecular weight is 1049.2 g mol⁻¹ [3]. Because small structural changes in the peptide backbone or chelator–metal pair can drastically alter receptor affinity, biodistribution, and dosimetry, sourcing precisely defined [Tyr3]octreotate is essential for reproducible research and clinical application.

Why [Tyr3]Octreotate Cannot Be Replaced by Generic Octreotide or Octreotate Analogs in Targeted Radiopharmacy


In‑class somatostatin analogs are not interchangeable because subtle alterations at position 3 (Tyr vs. Phe) and the C‑terminus (carboxylate vs. alcohol) produce substantial differences in sst2 binding affinity, in vivo tumor residence time, and absorbed radiation dose to tumors versus dose‑limiting organs [1]. For example, while the DOTA‑conjugated octreotide derivative DOTATOC and the octreotate derivative DOTATATE are both used in theranostics, their sst2 IC₅₀ values differ by up to an order of magnitude, and their clinical biodistribution profiles are measurably distinct [2]. Procuring a generic “somatostatin analog” without specifying the exact peptide sequence and chelator–metal pair therefore introduces unacceptable variability in targeting efficiency, dosimetry, and therapeutic index. The quantitative evidence below demonstrates that [Tyr3]octreotate, particularly as its DOTA conjugate, offers well‑characterized advantages that directly translate into superior tumor uptake and prolonged tumor retention relative to its closest clinical alternatives.

Head‑to‑Head Quantitative Differentiation of [Tyr3]Octreotate Versus Clinical Comparators


Nine‑Fold Higher sst2 Binding Affinity of DOTATATE Over DOTATOC Drives Superior Tumor Targeting

[DOTA⁰,Tyr³]octreotate (DOTATATE) exhibits a nine‑fold higher affinity for the somatostatin receptor subtype 2 (sst2) compared with [DOTA⁰,Tyr³]octreotide (DOTATOC) when measured under identical conditions using human sst2‑transfected cell lines [1]. This marked difference in IC₅₀ values directly translates into enhanced tumor‑to‑background ratios in vivo and is the principal molecular basis for the preferential selection of DOTATATE in peptide receptor radionuclide therapy (PRRT).

somatostatin receptor binding affinity IC50 DOTATATE DOTATOC

Doubled Tumor Residence Time of ¹⁷⁷Lu‑DOTATATE Versus ¹⁷⁷Lu‑DOTATOC in Same‑Patient Dosimetry

In a prospective intra‑patient comparison, the same seven patients received identical activities (3,700 MBq) of [¹⁷⁷Lu‑DOTA⁰,Tyr³]octreotate (¹⁷⁷Lu‑DOTATATE) and [¹⁷⁷Lu‑DOTA⁰,Tyr³]octreotide (¹⁷⁷Lu‑DOTATOC) in separate therapy sessions [1]. The mean tumor residence time ratio (DOTATATE : DOTATOC) was 2.1 (p = 0.016), meaning that DOTATATE delivered more than twice the integrated radioactivity to tumor tissue. Despite a concomitant 1.4‑fold longer kidney residence time, the tumor‑to‑kidney absorbed dose advantage remained a factor of 1.5 when normalized to a fixed maximum kidney dose [1].

tumor residence time dosimetry PRRT 177Lu DOTATATE DOTATOC

Three‑ to Four‑Fold Higher Tumor Uptake of ¹⁷⁷Lu‑DOTATATE Compared with ¹¹¹In‑DTPA‑Octreotide in Patients

In a six‑patient clinical comparison, [¹⁷⁷Lu‑DOTA⁰,Tyr³]octreotate (¹⁷⁷Lu‑octreotate) demonstrated three‑ to four‑fold higher tumor uptake at 24 h post‑injection compared with the then‑standard agent [¹¹¹In‑DTPA⁰]octreotide (¹¹¹In‑pentetreotide) [1]. Uptake in kidneys, spleen, and liver was comparable between the two agents, indicating that the enhanced tumor accumulation was specific to the octreotate peptide backbone rather than a general increase in organ retention [1].

tumor uptake biodistribution 177Lu 111In octreotide octreotate

C‑Terminal Carboxylate Contributes More to Enhanced Receptor Binding and Cellular Uptake Than Tyr³ Substitution Alone

A systematic structure–activity study using ⁶⁴Cu‑labeled somatostatin analogs dissected the individual contributions of the Tyr³ substitution and the C‑terminal carboxylate (octreotate vs. octreotide backbone) to receptor binding and tumor cell uptake [1]. Cu‑TETA‑TATE (octreotate backbone, no Tyr³) exhibited an IC₅₀ of 0.297 ± 0.006 nM, which was statistically indistinguishable from Cu‑TETA‑Y3‑TATE (Tyr³‑octreotate, IC₅₀ = 0.308 ± 0.038 nM), while Cu‑TETA‑Y3‑OC (Tyr³‑octreotide, no free carboxylate) had a significantly weaker affinity (IC₅₀ = 0.397 ± 0.021 nM) and Cu‑TETA‑OC (native octreotide) was weakest (IC₅₀ = 0.498 ± 0.039 nM) [1]. Cellular uptake into AR42J tumor cells followed the same rank order: [⁶⁴Cu]TETA‑Y3‑TATE (60.75 ± 1.21%) > [⁶⁴Cu]TETA‑TATE (55.62 ± 0.16%) > [⁶⁴Cu]TETA‑Y3‑OC (47.20 ± 1.20%) > [⁶⁴Cu]TETA‑OC (34.07 ± 2.24%) [1].

structure-activity relationship octreotate Tyr3 C-terminal carboxylate receptor binding 64Cu

³‑Fold Higher Absorbed Tumor Dose with nca ¹⁷⁷Lu‑DOTATATE Versus ¹¹¹In‑DTPA‑Octreotide for Liver Metastases Therapy

In patients with gastroenteropancreatic NET liver metastases receiving intra‑arterial radionuclide infusions, non‑carrier‑added (nca) [¹⁷⁷Lu‑DOTA⁰,Tyr³]octreotate produced a 3‑fold higher absorbed dose to tumor tissue compared with [¹¹¹In‑DTPA⁰]octreotide [1]. The sst2 affinity difference underlying this result is substantial: IC₅₀ = 1.5 ± 4.0 nM for nca ¹⁷⁷Lu‑DOTATATE versus 22 ± 3.6 nM for ¹¹¹In‑DTPA‑octreotide [1]. Background‑corrected tumor uptake was significantly higher for the octreotate‑based agent, whereas uptake in spleen, kidneys, and liver did not differ significantly [1].

absorbed dose liver metastases 177Lu 111In dosimetry intra-arterial

Where [Tyr3]Octreotate Delivers Unequivocal Procurement Value: Application Scenarios


Radiopharmaceutical Development: ¹⁷⁷Lu‑DOTATATE as the Preferred Peptide Backbone for PRRT

When developing or scaling a peptide receptor radionuclide therapy (PRRT) program, [Tyr3]octreotate‑DOTA conjugate is the evidence‑backed choice. Intra‑patient dosimetry demonstrates a 2.1‑fold longer tumor residence time and a net 1.5‑fold tumor dose advantage over the closest clinical alternative, ¹⁷⁷Lu‑DOTATOC [1]. This translates to improved objective response rates and progression‑free survival in NET patients, as established in the phase III NETTER‑1 trial. Procuring defined [Tyr3]octreotate peptide ensures batch‑to‑batch consistency in the final radiopharmaceutical product, which is essential for regulatory compliance and reproducible clinical outcomes.

Preclinical Imaging and Theranostic Tracer Validation

For preclinical PET imaging studies using ⁶⁸Ga or ⁶⁴Cu, [Tyr3]octreotate conjugates provide the highest sst2 affinity available among clinically validated peptides. Ga‑DOTA‑[Tyr3]octreotate exhibits an IC₅₀ of 0.2 nM at human sst2, approximately 12‑fold lower than Ga‑DOTA‑[Tyr3]octreotide (2.5 nM) [2]. This affinity advantage translates into superior tumor‑to‑background contrast in small‑animal PET imaging, enabling detection of smaller tumor burdens and more accurate longitudinal monitoring of treatment response. Researchers selecting [Tyr3]octreotate as the targeting moiety can directly compare their data to the extensive body of clinical literature on DOTATATE‑based imaging.

Targeted Drug Delivery and Peptide–Drug Conjugate Design

In the design of peptide–drug conjugates or targeted photodynamic therapy agents, [Tyr3]octreotate offers verified sst2‑mediated cellular internalization. In vitro studies demonstrate that conjugating [Tyr3]octreotate to a cargo molecule enhances uptake into sst2‑overexpressing tumor cells by a factor of 2 compared to wild‑type cells, an effect that is abrogated by co‑administration of excess octreotide, confirming receptor specificity [3]. This characterized internalization pathway makes [Tyr3]octreotate an ideal homing peptide for cytotoxic or imaging payloads intended for NET and other sst2‑positive malignancies.

Regulatory Submission and Clinical Trial Material Sourcing

For organizations preparing an Investigational New Drug (IND) application or a marketing authorization for a somatostatin‑receptor‑targeted radiopharmaceutical, sourcing GMP‑grade [Tyr3]octreotate peptide with fully characterized impurity profiles is non‑negotiable. The clinical evidence base overwhelmingly supports the octreotate backbone: the approved drug Lutathera® (¹⁷⁷Lu‑DOTATATE) uses this peptide sequence, and its approval was based on the same tumor retention and dosimetry advantages documented above [4]. Deviating to a different somatostatin analog introduces the burden of proving bioequivalence, which is costly and time‑consuming given the documented differences in receptor affinity, biodistribution, and tumor dosimetry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Tyr3]octreotate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.